molecular formula C20H16N4Na2O9S2 B1207784 Acid Violet 7 CAS No. 4321-69-1

Acid Violet 7

Cat. No. B1207784
CAS RN: 4321-69-1
M. Wt: 566.5 g/mol
InChI Key: HRMOLDWRTCFZRP-UHFFFAOYSA-L
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Description

"Acid Violet 7" is a commercial azo dye extensively utilized in industries such as textile, food, paper, and cosmetics. Its significance stems from its wide application range and the challenges it poses in terms of environmental impact due to its persistence and potential toxicity.

Synthesis Analysis

The synthesis of compounds related to "Acid Violet 7" involves complex chemical processes, including polymerization techniques. For instance, a molecularly imprinted polymer (MIP) was developed for the selective determination of a similar dye, "Acid Violet 19," using 1-vinyl imidazole as the functional monomer. This highlights the intricate synthesis processes involved in creating materials selective for dye extraction and determination in environmental samples (Quinto et al., 2020).

Molecular Structure Analysis

The molecular structure of "Acid Violet 7" and its related compounds, such as degradation products, reveals insights into their stability, behavior under various conditions, and interaction with other substances. The degradation products of "Acid Violet 7" by Pseudomonas putida mt-2, for example, include 4'-aminoacetanilide and 5-acetamido-2-amino-1-hydroxy-3,6-naphthalene disulfonic acid, indicating the azoreductase activity of the bacterium (Mansour et al., 2009).

Chemical Reactions and Properties

The interaction of "Acid Violet 7" with various catalysts and under different conditions leads to its degradation, a crucial process for removing the dye from wastewater. The hetero-Fenton catalyst Fe(III)-Al2O3 has been shown to effectively degrade "Acid Violet 7" under optimal conditions, presenting a green technological process for dye degradation (Muthuvel & Swaminathan, 2008).

Physical Properties Analysis

The study of physical properties, including adsorption behavior and light fastness, is crucial for understanding the applications and environmental impact of "Acid Violet 7". For example, the synthesis and characterization of heterodinuclear complexes modeling active sites in purple acid phosphatases offer insights into the reactivity and potential uses of related compounds (Jarenmark et al., 2011).

Chemical Properties Analysis

The chemical properties of "Acid Violet 7," including its photocatalytic degradation and interactions with other substances, are key to its industrial application and environmental management. The photoinduced transformations of "Acid Violet 7" in the presence of titanium dioxide as a photocatalyst have been thoroughly investigated, providing essential data on the degradation pathways and by-products (Fabbri et al., 2010).

Scientific Research Applications

Ultrasonic Degradation

A study by Kodavatiganti, Bhat, and Gogate (2021) explored the sonochemical degradation of Acid Violet 7. This method involves the use of ultrasonics, and its effectiveness was compared with the addition of oxidants like hydrogen peroxide and Fenton's reagent. The combination with Fenton reagent resulted in almost 100% decolorization, demonstrating a promising approach for treating Acid Violet 7 dye-containing effluents (Kodavatiganti, Bhat, & Gogate, 2021).

Biodegradation and Mutagenicity

Mansour et al. (2009) studied the biodegradation of Acid Violet 7 by Pseudomonas putida and assessed the mutagenicity of its degradation products. The study revealed insights into the azoreduction process and the comparative mutagenicity of the dye and its biodegradation products, contributing to our understanding of environmental and health impacts of dye degradation (Mansour et al., 2009).

Adsorption Studies

Sarma, Sen Gupta, and Bhattacharyya (2016) investigated the adsorption of Crystal Violet, which is similar in structure to Acid Violet 7, using montmorillonite. This study provided insights into the removal of such dyes from aqueous solutions, exploring the influence of various factors like pH and temperature on the adsorption process (Sarma, Sen Gupta, & Bhattacharyya, 2016).

Photocatalytic Activity Assessment

Mills et al. (2014) demonstrated the use of Acid Violet 7 in assessing the activity of photocatalytic paint. This study established a relationship between dye concentration changes and RGB color values, suggesting an innovative method to monitor photocatalytic activities using simple, inexpensive equipment (Mills, O’Rourke, Lawrie, & Elouali, 2014).

Magnetic Nanostructures for Dye Removal

Ganea et al. (2021) focused on the use of magnetic nanostructures based on functionalized polymers for the effective removal of Crystal Violet dye from aqueous solutions. Their research contributes to developing advanced materials for wastewater treatment, particularly in removing synthetic dyes (Ganea, Nan, Baciu, & Turcu, 2021).

Hydrodynamic Cavitation in Dye Treatment

Lakshmi, Gogate, and Pandit (2021) investigated the treatment of Acid Violet 7 dye using hydrodynamic cavitation in combination with advanced oxidation processes. This study provided insights into the effectiveness of combining physical and chemical methods for dye degradation (Lakshmi, Gogate, & Pandit, 2021).

Educational Applications in Chemistry

Baddock and Bucat (2008) utilized methyl violet, which is chemically related to Acid Violet 7, in a classroom chemistry demonstration. This study explored the educational impacts of such demonstrations on student learning, highlighting the practical application of dye chemistry in education (Baddock & Bucat, 2008).

Photocatalytic Mineralization Studies

Muthuvel and Swaminathan (2007) conducted a detailed study on the photocatalytic mineralization of Acid Violet 7 using a Fe(III) loaded Al2O3 catalyst. This research contributes to the field of photocatalytic degradation of azo dyes, providing valuable insights into the efficiency and kinetics of the process (Muthuvel & Swaminathan, 2007).

Sono-Assisted Adsorption Studies

Ileri (2020) investigated the removal of Acid Violet 7 using sono-assisted adsorption processes. This study highlights the potential of combining ultrasonic technology with adsorbents for efficient dye removal from aqueous solutions (Ileri, 2020).

properties

IUPAC Name

disodium;5-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O9S2.2Na/c1-10(25)21-13-3-5-14(6-4-13)23-24-19-17(35(31,32)33)8-12-7-15(34(28,29)30)9-16(22-11(2)26)18(12)20(19)27;;/h3-9,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMOLDWRTCFZRP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044672
Record name C.I. Food Red 11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid Violet 7

CAS RN

4321-69-1
Record name C.I. Food Red 11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-[4-(acetylamino)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Food Red 11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5-acetamido-3-(4-acetamidophenyl)azo-4-hydroxynaphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID VIOLET 7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W626X6MOE1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
D Fabbri, P Calza, AB Prevot - Journal of Photochemistry and Photobiology …, 2010 - Elsevier
… An azo dye (Acid Violet 7) and an anthraquinone dye (Acid Green 25) were degraded in … Acid Violet 7 transformation involved the detachment of sulphonic group, hydroxylation, and …
Number of citations: 26 www.sciencedirect.com
S Kodavatiganti, AP Bhat, PR Gogate - Separation and Purification …, 2021 - Elsevier
… In the present work, the sonochemical degradation of an acid dye, acid Violet-7, has been … loading of Fenton reagent are effective in treating Acid Violet-7 dye containing effluents. …
Number of citations: 28 www.sciencedirect.com
NJ Lakshmi, PR Gogate, AB Pandit - Process safety and environmental …, 2021 - Elsevier
… In this present work, the degradation of the azo dye, Acid violet-7 (AV-7) has been studied using hybrid advanced oxidation process based on hydrodynamic cavitation. The work …
Number of citations: 21 www.sciencedirect.com
B Krishnakumar, M Swaminathan - … Acta Part A: Molecular and Biomolecular …, 2012 - Elsevier
… The photocatalytic activity of AgBr–ZnO was investigated for the degradation of Acid Violet 7 (AV 7) in aqueous solution using UV-A light. AgBr–ZnO is found to be more efficient than …
Number of citations: 64 www.sciencedirect.com
F Zhang, J Yu - Bioprocess Engineering, 2000 - Springer
… In order to evaluate the effectiveness of the complex pellets in dye decolourisation, we compared the decolourisation of Acid Violet 7 in four systems. The systems were A) complex …
Number of citations: 103 link.springer.com
B Krishnakumar, M Swaminathan - … Acta Part A: Molecular and Biomolecular …, 2011 - Elsevier
The photocatalytic degradation of a genotoxic azo dye Acid Violet 7 (AV 7) using ZnO as a photocatalyst in aqueous solution has been investigated under UV irradiation. The …
Number of citations: 164 www.sciencedirect.com
CN Brito, MB Ferreira, MLO Suzana… - Journal of the …, 2018 - iopscience.iop.org
… diamond (BDD) electrodes deposited on either single crystal p-type Si (Si/BDD) or Nb (Nb/BDD) substrates have been investigated for the electrooxidation of azo-dye Acid Violet 7 (AV7)…
Number of citations: 28 iopscience.iop.org
B Ileri - Environmental Engineering Research, 2022 - eeer.org
… In this study, the removal of acid violet 7 (AV7) and basic violet 10 (BV10) synthetic dyes was investigated using fly ash alone, ultrasound (40 kHz) alone, and combined ultrasound/fly …
Number of citations: 9 www.eeer.org
SG Ghugal, SS Umare, R Sasikala - Applied Catalysis A: General, 2015 - Elsevier
… We report the photocatalytic activity of a stable and efficient CdS–SnO 2 composite for the complete degradation and mineralization of Acid Violet 7 (AV 7, 50 ppm) dye. The composite …
Number of citations: 58 www.sciencedirect.com
H Ben Mansour, Y Ayed-Ajmi, R Mosrati… - … Science and Pollution …, 2010 - Springer
… Among azo dyes, acid violet 7 (AV7) is a very important commercial azo dye extensively used in the textile, food, paper, and cosmetic industries. In a previous study, we reported that …
Number of citations: 65 link.springer.com

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